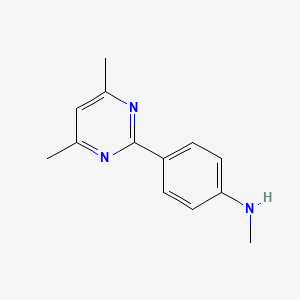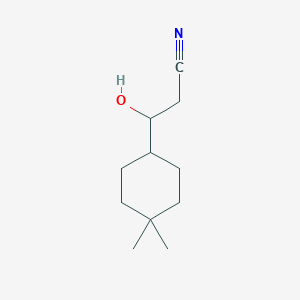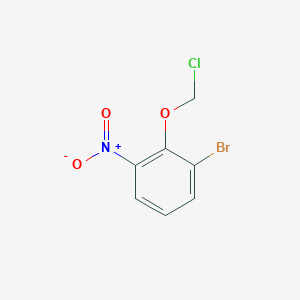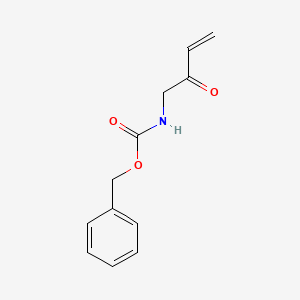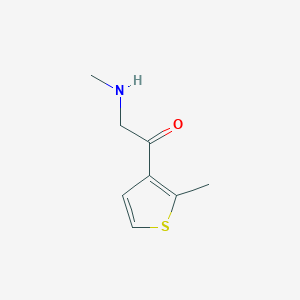![molecular formula C11H17Cl B13159540 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2-cyclopropylbicyclo[221]heptane is a bicyclic compound with the molecular formula C10H15Cl It is characterized by a bicyclo[221]heptane framework, which is a common structural motif in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane typically involves the chloromethylation of a bicyclo[2.2.1]heptane derivative. One common method is the reaction of bicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and various substituted amines.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The primary product is the corresponding methyl derivative.
Scientific Research Applications
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. It can be used in the design of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: It is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function.
Comparison with Similar Compounds
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane can be compared with other bicyclic compounds such as:
2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane: Similar in structure but with a propyl group instead of a cyclopropyl group. This difference can affect its reactivity and applications.
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane: The presence of a methyl group instead of a cyclopropyl group can lead to different chemical properties and uses.
2-(Chloromethyl)-2-phenylbicyclo[2.2.1]heptane:
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it valuable for specific synthetic and research purposes.
Properties
Molecular Formula |
C11H17Cl |
|---|---|
Molecular Weight |
184.70 g/mol |
IUPAC Name |
2-(chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Cl/c12-7-11(9-3-4-9)6-8-1-2-10(11)5-8/h8-10H,1-7H2 |
InChI Key |
PIKQDWBKASLSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC3CCC2C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


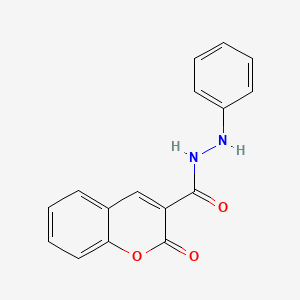
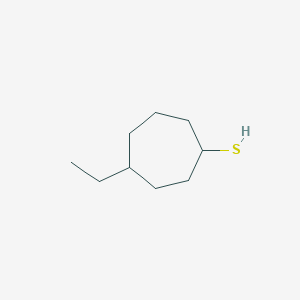

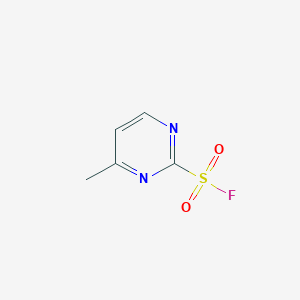
![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
